molecular formula C16H22N2O B12252087 N-(3-methylphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide

N-(3-methylphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide

Cat. No.: B12252087
M. Wt: 258.36 g/mol
InChI Key: OTMXKOKKLAWJMO-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is a complex organic compound with a unique structure that includes a phenyl ring substituted with a methyl group and an octahydrocyclopenta[c]pyrrol moiety

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C16H22N2O/c1-12-4-2-7-15(8-12)17-16(19)11-18-9-13-5-3-6-14(13)10-18/h2,4,7-8,13-14H,3,5-6,9-11H2,1H3,(H,17,19)

InChI Key

OTMXKOKKLAWJMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CC3CCCC3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide typically involves a multi-step process. One common method starts with the preparation of the octahydrocyclopenta[c]pyrrol intermediate, which is then reacted with 3-methylphenyl acetic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(3-methylphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It could be investigated for its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)acetamide: This compound lacks the octahydrocyclopenta[c]pyrrol moiety and may have different chemical and biological properties.

    N-(3-methylphenyl)-2-pyrrolidone: This compound has a pyrrolidone ring instead of the octahydrocyclopenta[c]pyrrol moiety.

Uniqueness

N-(3-methylphenyl)-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is unique due to its specific structure, which combines a phenyl ring with a methyl group and an octahydrocyclopenta[c]pyrrol moiety. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

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